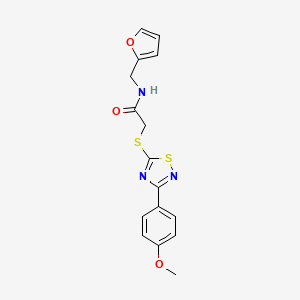![molecular formula C14H17NO5 B2842668 4-Oxo-4-{[4-(propoxycarbonyl)phenyl]amino}butanoic acid CAS No. 304887-17-0](/img/structure/B2842668.png)
4-Oxo-4-{[4-(propoxycarbonyl)phenyl]amino}butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Oxo-4-{[4-(propoxycarbonyl)phenyl]amino}butanoic acid” is a chemical compound with the CAS Number: 304887-17-0 . It has a molecular weight of 279.29 . The IUPAC name for this compound is 4-oxo-4-[4-(propoxycarbonyl)anilino]butanoic acid .
Molecular Structure Analysis
The Inchi Code for “4-Oxo-4-{[4-(propoxycarbonyl)phenyl]amino}butanoic acid” is 1S/C14H17NO5/c1-2-9-20-14(19)10-3-5-11(6-4-10)15-12(16)7-8-13(17)18/h3-6H,2,7-9H2,1H3,(H,15,16)(H,17,18) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound “4-Oxo-4-{[4-(propoxycarbonyl)phenyl]amino}butanoic acid” has a molecular weight of 279.29 . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Optical Gating and Synthetic Ion Channels
One significant application of 4-Oxo-4-{[4-(propoxycarbonyl)phenyl]amino}butanoic acid derivatives involves the optical gating of nanofluidic devices based on synthetic ion channels. This process utilizes photolabile hydrophobic molecules, including 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, which can be removed by irradiation to generate hydrophilic groups. This UV-light-triggered mechanism allows for the selective transport of ionic species in aqueous solutions through channels, showing promise for applications in controlled release, sensing, and information processing (Ali et al., 2012).
Synthesis of Amino Acids and Derivatives
The compound also plays a role in the synthesis of γ-Oxo α-amino acids and γ-aryl α-amino acids, which possess notable biological properties and are active components in many drug molecules. An efficient method involving the coupling of aromatic dithianes with an iodide derivative of serine has been developed to produce these compounds. The resulting 4-oxo-4-aryl or 4-aryl 2-amino butanol derivatives serve as synthetic precursors for a range of unnatural amino acids and amino alcohols, showcasing the compound's versatility in drug synthesis and development (Chacko & Ramapanicker, 2012).
Microwave-Assisted Synthesis
4-Oxobutenoic acids, which include 4-oxo-2-butenoic acids, are recognized for their utility as biologically active species and versatile intermediates for further derivatization. Microwave-assisted aldol-condensation has been developed as a method for synthesizing 4-oxo-2-butenoic acid from methyl ketone derivatives and glyoxylic acid, highlighting the compound's importance in the preparation of biologically relevant and chemically versatile intermediates (Uguen et al., 2021).
Multicomponent Crystals and Material Science
Research on baclofen, a closely related compound, and its ability to form multicomponent crystals (MCCs) with various coformers, demonstrates the structural versatility and potential for crystal engineering within this chemical family. This includes the synthesis of salts, salt solvates, and cocrystal salt solvates, which may have implications for the development of new materials and pharmaceuticals (Malapile et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-oxo-4-(4-propoxycarbonylanilino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-2-9-20-14(19)10-3-5-11(6-4-10)15-12(16)7-8-13(17)18/h3-6H,2,7-9H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRSOKUTFBRNAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Furan-2-yl-[4-[2-(9-methylindolo[3,2-b]quinoxalin-6-yl)ethyl]piperazin-1-yl]methanone](/img/structure/B2842590.png)


![3-[1-(4-Methyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2842597.png)
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2842598.png)





![N-methyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2842608.png)